(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester
Overview
Description
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester, also known as tert-butyl cyano-cyclopropanecarboxylate or TBCC, is a cyclic organic ester that is widely used in scientific research and industrial applications. It is a colorless liquid with a melting point of -50°C and a boiling point of 93.3°C. TBCC is a versatile reagent that is widely used in organic synthesis, particularly in the preparation of substituted cyclopropanes and other heterocyclic compounds. In addition, TBCC has been used in the synthesis of a wide variety of materials, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Synthetic and Crystallographic Studies
Research involving carbamic acid tert-butyl esters often focuses on their synthesis and crystallographic characterization. For example, studies have been conducted on the synthetic pathways to produce carbamic acid tert-butyl esters and their crystal structures, revealing insights into their molecular conformation and packing in the crystal lattice. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their reactivity and potential applications in medicinal chemistry and material science (Kant, Singh, & Agarwal, 2015).
Biotransformation Studies
Biotransformation studies have explored how N-protecting groups, such as the tert-butyl ester, affect the conversion of β-amino nitriles into β-amino amides and acids. This research highlights the utility of enzymatic methods over chemical synthesis, providing a gentler and potentially more selective approach to modifying compounds for various applications, including pharmaceuticals and agrochemicals (Preiml, Hönig, & Klempier, 2004).
Titanium-mediated Cyclopropanation
The titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides to produce functionally substituted cyclopropyl compounds demonstrates the synthetic versatility of carbamic acid tert-butyl esters. This research provides a pathway to generating cyclopropyl analogs of biologically active molecules, potentially offering new avenues for drug development and the study of biological mechanisms (Brackmann & Meijere, 2005).
Deprotection Studies
The deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid has been studied for its mildness and selectivity, demonstrating the feasibility of selectively removing tert-butyl groups without affecting other sensitive functional groups. This research is important for the synthesis of complex organic molecules, where protecting groups are used to mask reactive sites during multi-step syntheses (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTYXJDLTHWWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
507264-68-8 | |
Record name | tert-butyl N-(1-cyanocyclopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.